molecular formula C17H18N4O3S B2953199 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1234879-67-4

2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2953199
CAS No.: 1234879-67-4
M. Wt: 358.42
InChI Key: XVSCYAHKGRFMAT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound designed for pharmaceutical and biochemical research. This hybrid molecule incorporates multiple pharmaceutically relevant heterocyclic systems, including a 2,4-dimethylthiazole moiety and a 3-(furan-2-yl)-6-oxopyridazine core, linked through an acetamide bridge. The structural components suggest significant research potential, with the dimethylthiazole ring system often utilized in biochemical probes and the furan-2-yl group serving as a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities . The 6-oxopyridazinone core is a well-established pharmacophore with demonstrated relevance in drug discovery efforts. While the specific mechanism of action for this novel compound requires further investigation, its molecular architecture indicates potential for interacting with various enzymatic systems and biological targets. Researchers may find this chemical entity particularly valuable for exploring structure-activity relationships in therapeutic agent development, particularly given the demonstrated research interest in similar furan-containing compounds for investigating inflammatory pathways and microbial targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in laboratory settings.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-15(25-12(2)19-11)10-16(22)18-7-8-21-17(23)6-5-13(20-21)14-4-3-9-24-14/h3-6,9H,7-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCYAHKGRFMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylthiazol-5-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS Number: 1226453-92-4) is a thiazole derivative that has garnered attention for its potential biological activities. Its structural features suggest it may exhibit significant pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2S2C_{17}H_{18}N_{4}O_{2}S^{2}, with a molecular weight of 374.5 g/mol. The compound's structure includes a thiazole ring, known for its diverse biological activities, and a pyridazine moiety that may enhance its therapeutic potential.

PropertyValue
Molecular FormulaC17H18N4O2S2
Molecular Weight374.5 g/mol
CAS Number1226453-92-4

Antitumor Activity

Research indicates that compounds similar to This compound may enhance the efficacy of existing antitumor agents. For instance, studies have shown that thiazole derivatives can sensitize multidrug-resistant tumor cells to chemotherapy by inhibiting P-glycoprotein, an ATP-dependent efflux pump associated with drug resistance . This suggests that the compound could potentially be used in combination therapies to improve treatment outcomes in resistant cancers.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In various studies, compounds containing thiazole rings demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives against Staphylococcus aureus and Escherichia coli were reported to be in the range of 4.51–4.60 mM, indicating moderate antibacterial efficacy . Given its structural similarities, the compound may exhibit comparable antimicrobial properties.

Study on Antitumor Efficacy

A notable study explored the effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds featuring a thiazole moiety significantly inhibited cell proliferation in vitro. The study highlighted that modifications to the thiazole structure could enhance cytotoxicity against specific cancer types, suggesting that This compound might be further investigated for its potential as an anticancer agent .

Study on Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent activity against resistant strains of E. coli and Klebsiella pneumoniae, with MIC values significantly lower than those of standard antibiotics . This reinforces the potential utility of This compound in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Substituent Effects

  • Electronic Effects : The target compound’s furan-2-yl group (electron-rich due to oxygen’s lone pairs) contrasts with sulfur-containing substituents (e.g., 4-(methylthio)benzyl in 8a–8c). Furan may enhance solubility compared to thioether groups but reduce metabolic stability .

Spectral Data Comparison

  • 1H NMR : The ethyl linker in the target compound would show signals near δ 3.5–4.0 ppm (CH2 groups), similar to 8a–8c. However, the furan protons (δ 6.2–7.4 ppm) and thiazole methyl groups (δ 2.5–2.7 ppm) would provide distinct peaks absent in sulfur-substituted analogs .

Comparison with Other Acetamide Derivatives

Thiazolidinone-Based Analogs ()

Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide feature a thiazolidinone core instead of pyridazinone. These analogs exhibit lower structural complexity but share acetamide linkages. Their synthesis employs carbodiimide coupling agents (e.g., EDC·HCl), similar to methods used for pyridazinone derivatives .

Thieno-Pyrrole Derivatives ()

European Patent EP 3892341 describes acetamide derivatives with thieno[3,4-c]pyrrole cores. These compounds prioritize sulfonyl and methoxy substituents, differing significantly in ring topology and electronic properties from the target compound’s pyridazinone-thiazole system .

Biopharmacule Catalog Compounds ()

N-(2-(2-aminoethoxy)ethyl)acetamide and related derivatives lack heterocyclic complexity but highlight the versatility of acetamide side chains in drug design.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Equimolar concentrations of precursors (e.g., substituted oxazolones and acetamide derivatives) are refluxed in solvents like pyridine with catalysts such as Zeolite Y-H (150°C, 5 hours) to form intermediate heterocyclic structures .
  • Purification : Post-reaction, the crude product is cooled, filtered, and recrystallized using ethanol or acetic acid to achieve ≥95% purity .
  • Functional group modifications : Substituents (e.g., furan-2-yl, pyridazinone) are introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature .

Basic: How is structural confirmation achieved post-synthesis?

Answer:
Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR spectra are used to verify substituent positions and backbone integrity (e.g., δ 7.16–7.35 ppm for aromatic protons, δ 12.02 ppm for NH groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 394.4 for C21_{21}H16_{16}F2_2N4_4O2_2) and fragmentation patterns .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values to validate purity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Strategies include:

  • Catalyst screening : Zeolites or Lewis acids (e.g., ZnCl2_2) enhance reaction kinetics and regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, while glacial acetic acid aids cyclization .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to minimize side products like hydrolyzed byproducts .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies require systematic modifications:

  • Core structure variations : Replace the thiazole or pyridazinone moieties with isosteres (e.g., triazoles, oxadiazoles) to assess impact on bioactivity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO2_2) on the furan ring to enhance binding affinity in enzymatic assays .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinase domains) to prioritize synthetic targets .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Address discrepancies via:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting alongside MTT assays) to confirm cytotoxicity mechanisms .
  • Theoretical alignment : Reconcile findings with mechanistic frameworks (e.g., ROS induction vs. apoptosis pathways) to identify context-dependent effects .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:
Common assays include:

  • Antiproliferative activity : MTT or SRB assays using cancer cell lines (e.g., MCF-7, A549) with 48–72 hour exposure periods .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, measuring activity at varying compound concentrations (1–100 μM) .
  • Membrane permeability : Caco-2 cell monolayers assess absorption potential for drug-likeness .

Advanced: How to investigate metabolic stability and degradation pathways?

Answer:

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites via LC-MS/MS .
  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions to profile degradation products .
  • Stable isotope labeling : 13^{13}C or 15^{15}N labels track metabolic fates in mass spectrometry .

Advanced: What computational tools aid in mechanistic studies?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein interactions over nanoseconds to assess binding stability .
  • QSAR modeling : Utilize descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., bioavailability, toxicity) .

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